molecular formula C20H17N5O2S2 B14938372 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B14938372
M. Wt: 423.5 g/mol
InChI Key: PWJVIUXTJDBEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrrol-1-yl)phenylacetic acid
  • Ethanone, 1-[4-(1-methyl-1H-pyrrol-2-yl)phenyl]-
  • 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid

Uniqueness

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H17N5O2S2/c26-17(22-19-24-23-18(29-19)14-9-6-12-27-14)16-15(13-7-2-1-3-8-13)21-20(28-16)25-10-4-5-11-25/h1-5,7-8,10-11,14H,6,9,12H2,(H,22,24,26)

InChI Key

PWJVIUXTJDBEKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=C(N=C(S3)N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.